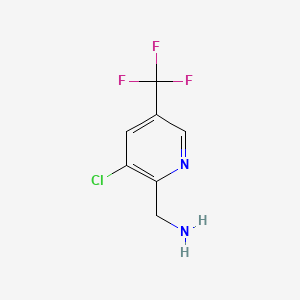

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine: is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a methanamine group attached to a pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reaction with Methanamine: The compound can be synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with methanamine.

Industrial Production Methods: Industrial production often involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine hydrochloride, followed by crystallization and purification to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the methanamine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aprotic solvent.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

Substitution: Products include derivatives where the chloro group is replaced by other nucleophiles.

Oxidation: Products include oxidized forms of the methanamine group.

Reduction: Reduced forms of the compound with altered nitrogen oxidation states.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been explored for its potential in drug development due to its biological activity. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, affecting their solubility and metabolic stability.

Research indicates that (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine exhibits significant biological activity, including:

- Antimicrobial Properties : Compounds similar to this have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.

- Antiviral Activity : Studies suggest potential efficacy in inhibiting viral replication, particularly in the context of respiratory viruses .

- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, presenting opportunities for developing anti-inflammatory medications.

Drug Development

The compound serves as a building block in synthesizing more complex molecules aimed at treating diseases such as tuberculosis and other infections. Its ability to engage in nucleophilic substitution reactions makes it versatile for creating new pharmacophores .

Agricultural Applications

In agriculture, this compound has been investigated for its potential use in developing agrochemicals.

Herbicides and Insecticides

The unique chemical properties of this compound allow it to function effectively as an active ingredient in herbicides and insecticides. Its efficacy has been evaluated through field studies that demonstrate its ability to control various pests and weeds without harming crops .

Chemical Synthesis

The compound is also valuable as a reagent in organic synthesis.

Building Block for Organic Synthesis

It serves as a precursor for synthesizing other complex organic molecules, particularly those containing heteroatoms or functional groups that can be modified further. The trifluoromethyl group enhances the reactivity of the molecule, making it suitable for various chemical transformations .

Case Studies and Research Findings

Numerous studies have documented the applications and benefits of this compound:

Wirkmechanismus

The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

Uniqueness:

Biologische Aktivität

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, also known as 3-chloro-5-(trifluoromethyl)-2-pyridyl methylamine hydrochloride, is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₆ClF₃N₂

- Molecular Weight : 210.58 g/mol

- CAS Number : 326476-49-7

- IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine

- PubChem CID : 11499744

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are significant for its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and can influence the compound's binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures demonstrate efficacy against various pathogens, including bacteria and fungi.

- Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antichlamydial activity, suggesting that this substituent is critical for enhancing the biological activity of related compounds .

- Antibacterial Effects : Research has highlighted the compound's potential against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its relevance in treating resistant bacterial infections .

The specific biological activity of this compound is likely due to its ability to interact with various biological targets, including enzymes and receptors. The amine group can participate in nucleophilic substitution reactions, while the trifluoromethyl group may enhance the compound's reactivity towards electrophiles.

Structure–Activity Relationship (SAR)

The presence of electron-withdrawing groups such as the trifluoromethyl moiety is crucial in enhancing the potency of similar compounds. For example, SAR studies have shown that introducing a trifluoromethyl group can significantly increase the inhibitory effects on serotonin uptake compared to non-fluorinated analogs .

Case Studies

- In Vivo Studies : In vivo assessments of related compounds have indicated that the incorporation of a trifluoromethyl group leads to improved pharmacokinetic profiles and bioavailability, making them suitable candidates for drug development .

- Chemical Genetic Studies : These studies have implicated efflux mechanisms in the observed antibacterial activity against resistant strains, providing insights into how modifications to the chemical structure can influence therapeutic efficacy .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development : Its structural features suggest it could be developed into new antimicrobial agents.

- Therapeutic Research : Further pharmacological studies could explore its efficacy in treating various infectious diseases.

Eigenschaften

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYWHGODHSTAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.